![molecular formula C19H20ClN5O3 B2455914 2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887465-15-8](/img/structure/B2455914.png)
2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
Scientific Research Applications
Imidazole-Based Applications
Host for Anions
Imidazole-containing bisphenols have been studied for their ability to form structured salts with various acids through hydrogen bonding and electrostatic interactions. This property makes them potential candidates for anion exchange materials, sensors, and catalysts (Nath & Baruah, 2012).
Fluorescence Sensing
Imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).
Kinase Inhibition
Certain imidazo[4,5-h]isoquinolin derivatives have been identified as potent inhibitors of lck kinase, a protein important in T-cell activation and immune response, showcasing the potential for drug development targeting kinase-related diseases (Snow et al., 2002).
Additional Applications
Antifungal Evaluation
Studies on substituted imidazoles have explored their antifungal activities, highlighting the impact of substituent groups on both molecular structure and biological activity. These findings support the development of new antifungal agents (Macías et al., 2018).
Photochromism
Dimers of certain imidazoles exhibit photochromic behavior, changing color upon irradiation. This property is of interest for applications in materials science, such as the development of light-responsive materials (Bai et al., 2010).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-9-28-3)22(2)19(27)25(17(15)26)11-13-6-4-5-7-14(13)20/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEZYVVTLNITBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610538 |
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